4-Methoxybenzene-1,2-diamine dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been known to target the skin, thyroid, liver, and reproductive system .
Mode of Action
For instance, it has been used in the detection of 5-fdU among natural nucleosides .
Biochemical Pathways
It’s known that the compound can influence the fluorescence of nucleosides, which is quite sensitive to ph and organic solvents .
Result of Action
It’s known that the compound can be used in the detection of 5-fdu among natural nucleosides, indicating its potential role in molecular detection .
Action Environment
The action, efficacy, and stability of 4-Methoxybenzene-1,2-diamine dihydrochloride can be influenced by various environmental factors. For instance, the solvent-controllable photoreaction of 4-methoxyazobenzenes can afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines . This suggests that the compound’s action can be influenced by the choice of solvent and the presence of hydrochloric acid .
Biochemical Analysis
Biochemical Properties
4-Methoxybenzene-1,2-diamine dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the synthesis of heterocyclic compounds, such as glyoxal, methylglyoxal, and diacetyl . These interactions are essential for the determination of these compounds in biological samples, such as urine. The nature of these interactions involves the formation of stable complexes that can be easily detected and quantified.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in the detection of specific nucleosides among natural nucleosides, indicating its role in cellular processes related to nucleic acid metabolism . Additionally, its impact on gene expression and cellular metabolism can lead to changes in cell function, which are crucial for understanding its biochemical properties.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form stable complexes with enzymes and other biomolecules, leading to either inhibition or activation of enzymatic activity . These interactions are essential for its role in biochemical reactions and its impact on cellular processes. Furthermore, changes in gene expression induced by this compound can result in alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is stable under specific storage conditions, such as being stored at 2-8°C . Its stability can be affected by factors such as pH and organic solvents, which can lead to degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can cause irritation to the skin and changes in the thyroid and liver at higher doses . Additionally, teratogenic effects have been observed, indicating its potential toxicity at high doses. These findings highlight the importance of determining the appropriate dosage for its use in biochemical research and industrial applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound participates in the synthesis of heterocyclic compounds and the determination of glyoxal, methylglyoxal, and diacetyl in biological samples . These interactions can affect metabolic flux and metabolite levels, providing insights into its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, affecting its localization and accumulation . These interactions are crucial for understanding its biochemical properties and its impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These processes ensure that the compound reaches its intended site of action, allowing it to exert its effects on cellular function and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzene-1,2-diamine dihydrochloride typically involves the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to form 4-methoxy-1,2-dinitrobenzene.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder in the presence of hydrochloric acid, yielding 4-methoxybenzene-1,2-diamine.
Formation of Dihydrochloride: The final step involves the treatment of 4-methoxybenzene-1,2-diamine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction processes, which enhance efficiency and yield. Additionally, the purification steps are streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: More reduced amine derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic synthesis, 4-methoxybenzene-1,2-diamine dihydrochloride is used as an intermediate for the synthesis of more complex molecules. It serves as a building block for the preparation of heterocyclic compounds, dyes, and polymers.
Biology and Medicine
In biological research, this compound is used in the synthesis of pharmaceuticals, particularly those targeting enzyme inhibition and receptor modulation
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its derivatives are also employed in the manufacture of polymers and advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzene-1,2-diamine: Lacks the dihydrochloride groups but has similar chemical properties.
4,5-Methylenedioxy-1,2-phenylenediamine dihydrochloride: Contains a methylenedioxy group instead of a methoxy group.
1,2-Diamino-4,5-dimethoxybenzene hydrochloride: Features two methoxy groups at the 4 and 5 positions.
Uniqueness
4-Methoxybenzene-1,2-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group at the 4 position and the dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
4-methoxybenzene-1,2-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-10-5-2-3-6(8)7(9)4-5;;/h2-4H,8-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCHMHOBHJOXGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208229 | |
Record name | 4-Methoxybenzene-1,2-diamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59548-39-9 | |
Record name | 4-Methoxybenzene-1,2-diamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059548399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxybenzene-1,2-diamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxybenzene-1,2-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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